

# An In-depth Technical Guide to Tfillr-NH2: A Selective PAR1 Agonist

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tfillr-NH2

Cat. No.: B1354022

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Tfillr-NH2**, a synthetic peptide agonist highly selective for Proteinase-Activated Receptor 1 (PAR1). **Tfillr-NH2** serves as an invaluable tool in the study of PAR1 signaling, function, and its role in various physiological and pathological processes.

## Core Properties of Tfillr-NH2

**Tfillr-NH2** is a pentapeptide with the sequence Threonine-Phenylalanine-Leucine-Leucine-Arginine-NH2.[1] It corresponds to a segment of the N-terminal "tethered ligand" domain of PAR1, which is unmasked following proteolytic cleavage by enzymes such as thrombin.[1] By mimicking this endogenous ligand, **Tfillr-NH2** can directly and selectively activate PAR1 without the need for enzymatic cleavage, initiating a cascade of intracellular signaling events.[1][2]

## Quantitative Agonist Profile

The potency of **Tfillr-NH2** has been characterized across various functional assays. The following table summarizes key quantitative data, providing a comparative basis for experimental design.

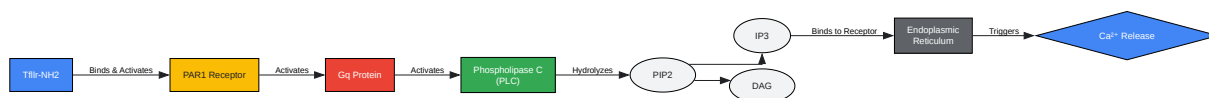
Parameter	Value	Assay System	Reference
EC50 (Ca <sup>2+</sup> Mobilization)	1.9 $\mu$ M	Cultured Rat Dorsal Root Ganglia (DRG) Neurons	[2][3][4]
EC50 (sEPSC Frequency)	0.32 $\mu$ M	Adult Rat Substantia Gelatinosa Neurons	[5]
Maximal [Ca <sup>2+</sup> ] <sub>i</sub> Increase	196.5 $\pm$ 20.4 nM (at 10 $\mu$ M)	Cultured Rat DRG Neurons	[2][3]
Basal [Ca <sup>2+</sup> ] <sub>i</sub>	164.6 $\pm$ 14.3 nM	Cultured Rat DRG Neurons	[2]

## Signaling Pathways Activated by Tflr-NH2

Activation of PAR1 by **Tflr-NH2** initiates multiple downstream signaling cascades. The primary pathways involve G-protein coupling, leading to calcium mobilization and modulation of key enzymatic activities.

### Gq-Mediated Calcium Mobilization

The canonical signaling pathway for PAR1 activation involves coupling to the Gq family of G-proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[2][3]

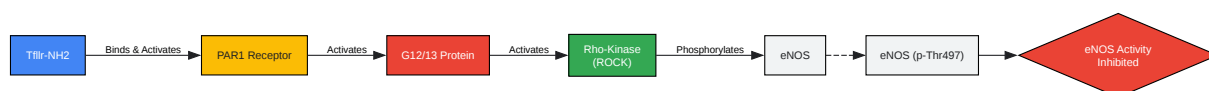


[Click to download full resolution via product page](#)

**Tflr-NH2** induced Gq-mediated calcium mobilization pathway.

## G12/13-Mediated eNOS Phosphorylation

In endothelial cells, **Tfllr-NH2**-mediated PAR1 activation can also couple to G12/13 proteins.[6] This pathway leads to the activation of Rho-associated kinase (ROCK). Unlike PAR2 agonists that promote activating phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser1179, PAR1 activation via **Tfllr-NH2** stimulates the inhibitory phosphorylation of eNOS at Thr497.[6] This highlights a distinct regulatory mechanism for PAR1 in modulating endothelial function.



[Click to download full resolution via product page](#)

**Tfllr-NH2** induced G12/13-mediated inhibitory eNOS phosphorylation.

## Key Experimental Protocols

The following sections detail methodologies commonly employed to characterize the activity of **Tfllr-NH2**.

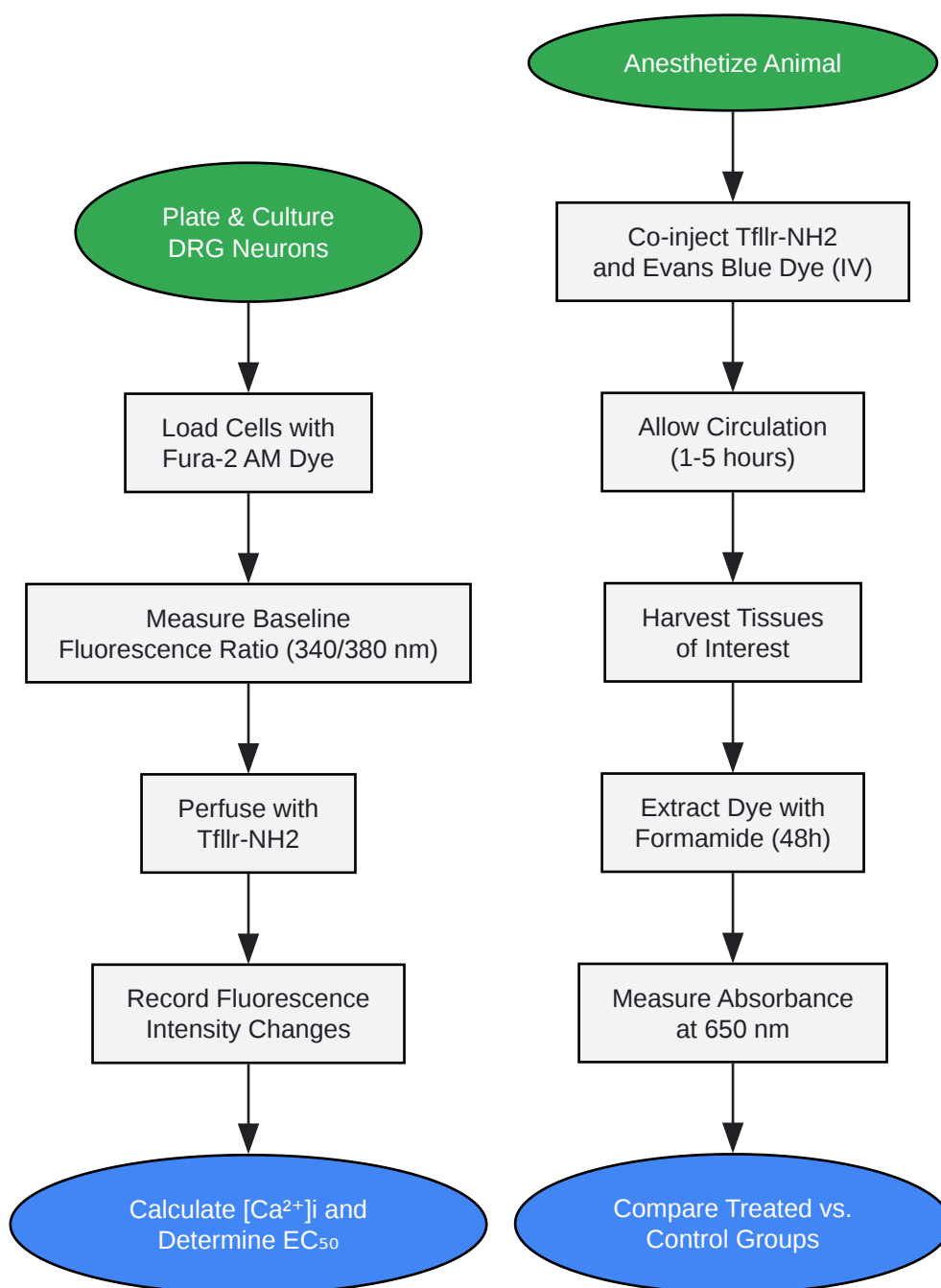
### Intracellular Calcium Mobilization Assay

This protocol is used to quantify the ability of **Tfllr-NH2** to elicit calcium release from intracellular stores in cultured cells, such as dorsal root ganglia (DRG) neurons.[2]

Methodology:

- **Cell Culture:** Plate DRG neurons on coverslips and culture under appropriate conditions.
- **Dye Loading:** Incubate the cultured neurons with the ratiometric calcium indicator Fura-2 AM. This allows the dye to enter the cells and be cleaved into its active form.
- **Baseline Measurement:** Mount the coverslip onto a perfusion chamber on an inverted microscope equipped for fluorescence imaging. Perfuse with a standard buffer and measure the baseline fluorescence ratio (340/380 nm excitation).

- Agonist Stimulation: Perfuse the cells with varying concentrations of **Tfllr-NH2** (e.g., 0.1  $\mu$ M to 100  $\mu$ M).
- Data Acquisition: Continuously record the fluorescence intensity at both excitation wavelengths.
- Analysis: Calculate the ratio of fluorescence intensities (F340/F380) over time. Convert the ratio to intracellular calcium concentration ( $[Ca^{2+}]_i$ ) using a standard calibration curve. Plot the peak  $[Ca^{2+}]_i$  against the **Tfllr-NH2** concentration to determine the EC50.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PAR-1 agonist - Echelon Biosciences [echelon-inc.com]
- 2. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TFLLR-NH2 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tflr-NH2: A Selective PAR1 Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354022#tflr-nh2-as-a-selective-par1-agonist]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)